molecular formula C11H22 B080586 2-Methyl-1-decene CAS No. 13151-27-4

2-Methyl-1-decene

Cat. No.: B080586
CAS No.: 13151-27-4
M. Wt: 154.29 g/mol
InChI Key: HLMACKQLXSEXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-decene is an organic compound with the molecular formula C11H22. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by a double bond between the first and second carbon atoms, with a methyl group attached to the second carbon. It is a colorless liquid at room temperature and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-decene can be synthesized through several methods. One common approach is the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process often involves the use of transition metal catalysts, such as nickel or palladium complexes, under specific reaction conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene or the catalytic cracking of larger hydrocarbons. The reaction conditions, including temperature, pressure, and catalyst type, are optimized to maximize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-decene undergoes various chemical reactions typical of alkenes, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1-decene has several applications in scientific research and industry:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including polymers and surfactants.

    Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used in the production of lubricants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or alcohols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    1-Decene: Another alkene with a similar structure but without the methyl group on the second carbon.

    2-Methyl-1-octene: A shorter-chain alkene with a similar methyl substitution pattern.

    1-Hexene: A shorter-chain alkene with a single double bond.

Uniqueness: 2-Methyl-1-decene is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the second carbon influences its reactivity and the types of products formed in chemical reactions, making it valuable for specific industrial applications .

Properties

IUPAC Name

2-methyldec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMACKQLXSEXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333806
Record name 2-Methyl-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13151-27-4
Record name 2-Methyl-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the size of a 2-methyl-1-alkene molecule influence its reactivity with NO3 radicals?

A1: Research indicates that the rate constants for the gas-phase reactions of NO3 radicals with 2-methyl-1-alkenes increase significantly with increasing carbon number, eventually reaching a plateau at a carbon chain length of C10-C14. [] This trend suggests that the number of carbon atoms in the molecule, and therefore the size of the alkyl substituent group, directly impacts its reactivity with NO3 radicals.

A1: While both NO3 radicals and O3 molecules react with 2-methyl-1-decene in the atmosphere, the influence of carbon chain length on their respective reaction rates differs. Unlike NO3 radical reactions, the rate constants for O3 reactions with 2-methyl-1-alkenes increase only slightly with increasing carbon number up to approximately C12. [] This difference highlights the distinct reaction mechanisms and factors influencing the reactivity of these atmospheric oxidants with alkenes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.